N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-31-21-10-6-20(7-11-21)28-24(30)19-4-8-22(9-5-19)32-25-23(26-14-15-27-25)29-16-12-18(2)13-17-29/h4-11,14-15,18H,3,12-13,16-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRXCRJNFSSUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCC(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{26}N_{2}O_{3}
This structure features an ethoxyphenyl group, a piperidine derivative, and a pyrazine moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical targets:
- Receptor Binding : The piperidine and pyrazine components suggest potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular signaling, leading to altered physiological responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, which include compounds structurally related to this compound. These derivatives have shown promising inhibitory activity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| MDA-MB-231 | 8.3 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.0 | Modulation of EGFR signaling |
These findings suggest that the compound may function similarly by inducing apoptosis and inhibiting proliferation in cancer cells.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structural features exhibit anti-inflammatory properties. The presence of the piperidine ring may contribute to these effects by modulating inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
- Pain Relief : Animal models indicate that such compounds can alleviate pain responses, potentially through central nervous system pathways.
Study 1: Synergistic Effects with Chemotherapy
A study investigated the synergistic effects of this compound in combination with doxorubicin on breast cancer cell lines. The results indicated a significant reduction in cell viability when used in conjunction with doxorubicin compared to either agent alone, suggesting enhanced therapeutic efficacy.
Study 2: Neuroprotective Properties
Another research effort explored the neuroprotective effects of compounds with similar structures in models of neurodegeneration. These studies demonstrated that such compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
